Robtin

描述

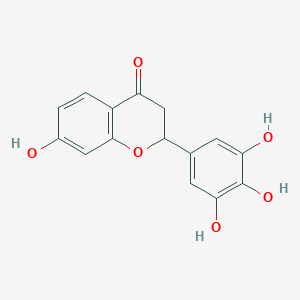

Structure

3D Structure

属性

分子式 |

C15H12O6 |

|---|---|

分子量 |

288.25 g/mol |

IUPAC 名称 |

7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2 |

InChI 键 |

RZPNYDYGMFMXLQ-UHFFFAOYSA-N |

规范 SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Robinetin: Structure, Properties, and Biological Activities

An important note on nomenclature: The term "Robtin" can be ambiguous. Scientific literature predominantly refers to Robinetin (C₁₅H₁₀O₇), a well-researched flavonol with a wide range of biological activities.[1][2][3] PubChem also lists a compound named "this compound" with the molecular formula C₁₅H₁₂O₆, for which there is comparatively less available data. This guide will focus on the extensively studied Robinetin .

Core Compound Structure and Identification

Robinetin is a naturally occurring polyhydroxylated flavonol.[2][3] Its structure consists of a flavonoid skeleton with hydroxyl groups at the 3, 5, 7, 3′, and 4′ positions.[2] It is also known by other names such as Norkanugin, 5-Hydroxyfisetin, and 3,7,3′,4′,5′-Pentahydroxyflavone.[4]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one[5] |

| Molecular Formula | C₁₅H₁₀O₇[6] |

| CAS Number | 490-31-3[5][7] |

| Canonical SMILES | C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O |

| InChI Key | SOEDEYVDCDYMMH-UHFFFAOYSA-N[4] |

Physicochemical Properties

Robinetin is a yellow to dark yellow solid.[8] Its multiple hydroxyl groups influence its solubility and reactivity.[7]

Table 2: Physicochemical Data for Robinetin

| Property | Value | Source |

| Molar Mass | 302.24 g/mol | [8] |

| Melting Point | 326-328°C | [1][8] |

| Solubility | DMSO: 10 mg/ml, DMF: slightly soluble | [4] |

| pKa (predicted) | 6.82 ± 0.40 | [8] |

| λmax | 367 nm | [4] |

Biological and Pharmacological Properties

Robinetin exhibits a broad spectrum of biological activities, making it a compound of significant interest in drug development.[2][3] These activities are largely attributed to its antioxidant and enzyme-inhibiting properties.

Antioxidant Activity

The antioxidant capacity of Robinetin is a key feature, contributing to its potential health benefits by mitigating oxidative stress.[7] The multiple hydroxyl groups in its structure enable it to donate electrons to neutralize free radicals.[2] The primary mechanisms of its radical scavenging activity are believed to be hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).[2]

Anti-inflammatory Activity

Flavonoids, including Robinetin, are known to possess anti-inflammatory properties.[9] They can modulate various signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11] By inhibiting these pathways, Robinetin can reduce the production of pro-inflammatory cytokines and mediators.[12]

Anticancer Activity

Robinetin has demonstrated moderate antiproliferative activity in various cancer cell lines.[2][3] Its anticancer effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.[13]

Enzyme Inhibition

Robinetin has been shown to inhibit several enzymes. Notably, it acts as a competitive inhibitor of multidrug resistance-associated proteins 1 and 2 (MRP1 and MRP2), with Ki values of 5.0 µM and 8.5 µM, respectively.[2][14] It also inhibits NADH oxidase with an IC₅₀ value of 19 nmol/mg protein and acetylcholinesterase with an IC₅₀ of 456.48 ± 2.57 µM.[4][14]

Table 3: Summary of Robinetin's Biological Activities

| Activity | Key Findings |

| Antiviral | Inhibits HIV-1 integrase with IC₅₀ values of 5.9 ± 1.9 µM for 3'-processing and 1.6 ± 0.7 µM for strand transfer.[14] |

| Antibacterial | Shows activity against Proteus vulgaris and Staphylococcus aureus with a MIC of 100 µg/mL for both.[14] |

| Antiparasitic | Exhibits activity against various parasites. |

| Anti-mutagenic | Demonstrates anti-mutagenic properties.[2][3] |

| Hepatoprotective | In vivo studies indicate hepatoprotective effects.[2][3] |

| Anti-necroptotic | Shows a significant cytoprotective effect against TSZ-induced necroptosis at 50 μM.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of Robinetin.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted for a microplate reader to determine the free radical scavenging activity of Robinetin.[15][16]

Methodology:

-

Reagent Preparation:

-

DPPH Working Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) to an absorbance of approximately 1.0 at 517 nm.[15]

-

Robinetin Solutions: Prepare a stock solution of Robinetin in DMSO. Perform serial dilutions in methanol to achieve a range of concentrations.

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.[16]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each Robinetin dilution, positive control, and blank (methanol) to respective wells.

-

Add 100 µL of the DPPH working solution to all wells except the blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.[15]

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage of inhibition against the concentration of Robinetin and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[16]

-

In Vitro Anti-inflammatory Activity Assay

This protocol outlines a general method for assessing the anti-inflammatory activity of Robinetin by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17]

Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in appropriate media.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various non-toxic concentrations of Robinetin for a specified pre-incubation period (e.g., 1 hour).

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only group.

-

Incubate for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite (B80452) is proportional to the NO produced.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by Robinetin compared to the LPS-only group.

-

Anticancer Activity: Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of Robinetin on a cancer cell line.[13][18]

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.[19]

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of Robinetin and incubate for a desired period (e.g., 24, 48, or 72 hours).[19]

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13]

-

-

Formazan (B1609692) Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the Robinetin concentration to determine the IC₅₀ value.[19]

-

Conclusion

Robinetin is a multifaceted flavonol with a well-defined chemical structure and a range of promising biological activities.[2][3] Its potent antioxidant, anti-inflammatory, and anticancer properties, underpinned by its ability to modulate key cellular signaling pathways and inhibit enzymes, make it a strong candidate for further investigation in the development of novel therapeutics. The experimental protocols provided herein offer a foundation for researchers to further explore and quantify the efficacy of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters [mdpi.com]

- 3. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Robinetin | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Robinetin - Wikipedia [en.wikipedia.org]

- 7. CAS 490-31-3: Robinetin | CymitQuimica [cymitquimica.com]

- 8. 490-31-3 CAS MSDS (ROBINETIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. arls.ro [arls.ro]

- 10. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activities of flavonoid derivates | ADMET and DMPK [pub.iapchem.org]

- 12. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]

- 13. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. [Study on in vitro anti-inflammatory activity of total flavonoids from Glycyrrhizae Radix et Rhizoma and its ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. benchchem.com [benchchem.com]

The Discovery and Synthesis of Robinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin, a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest in oncological and anti-inflammatory research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Robinin, with a particular focus on its mechanism of action in pancreatic cancer. This document details the isolation of Robinin from its natural sources, outlines protocols for its chemical synthesis, and presents its modulatory effects on the TLR2-PI3K-AKT signaling pathway. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Robinin, chemically identified as kaempferol-3-O-robinoside-7-O-rhamnoside, is a flavonol glycoside found in various plants, most notably in the flowers of Robinia pseudoacacia (black locust)[1]. Historically isolated and characterized from natural sources, recent research has illuminated its potential as a therapeutic agent. Of particular note is its demonstrated ability to inhibit the proliferation and migration of pancreatic cancer cells[2]. This activity is primarily attributed to its role as an inhibitor of the Toll-like receptor 2 (TLR2), which subsequently downregulates the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway[2][3]. This guide serves as a technical resource for researchers engaged in the study and development of Robinin and related flavonoid compounds.

Discovery and Natural Sources

The discovery of Robinin is rooted in the phytochemical analysis of various plant species. It is most abundantly found in the flowers of the black locust tree, Robinia pseudoacacia, but has also been isolated from other plants[1].

Isolation and Purification from Natural Sources

The extraction of Robinin from plant material is a critical first step for its characterization and experimental use. The following protocol is a general guideline for its isolation from Robinia pseudoacacia flowers.

Experimental Protocol: Isolation and Purification of Robinin [1]

-

Plant Material Preparation: Freshly collected flowers of Robinia pseudoacacia are dried in an oven at 60°C to a constant weight. The dried flowers are then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with 60-70% ethanol.

-

Purification: The crude extract is purified using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure Robinin.

Chemical Synthesis of Robinin

While Robinin can be isolated from natural sources, chemical synthesis offers a route to produce larger quantities and analogues for further investigation. The synthesis of Robinin involves two key stages: the synthesis of its aglycone backbone, kaempferol (B1673270), and the subsequent regioselective glycosylation.

Synthesis of Kaempferol

The synthesis of the flavonol kaempferol can be achieved through various established methods in organic chemistry, often starting from simpler phenolic precursors.

Glycosylation of Kaempferol to Yield Robinin

The crucial step in Robinin synthesis is the regioselective attachment of the sugar moieties (robinobiose and rhamnose) to the 3 and 7-hydroxyl groups of the kaempferol backbone. This is a challenging aspect of flavonoid chemistry due to the multiple hydroxyl groups on the aglycone. The process typically involves:

-

Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups on kaempferol that are not to be glycosylated.

-

Glycosylation Reaction: Reaction of the protected kaempferol with activated sugar donors (e.g., glycosyl halides or trichloroacetimidates) of robinobiose and rhamnose.

-

Deprotection: Removal of the protecting groups to yield the final product, Robinin.

While a specific, detailed, and publicly available total synthesis of Robinin is not extensively documented, the principles of flavonoid glycosylation are well-established and can be applied to achieve its synthesis[4].

Mechanism of Action in Pancreatic Cancer

Robinin has been shown to exert its anti-cancer effects in pancreatic cancer by inhibiting the TLR2-PI3K-AKT signaling pathway[2][3].

The TLR2-PI3K-AKT Signaling Pathway

The TLR2-PI3K-AKT pathway is a critical signaling cascade involved in cell proliferation, survival, and inflammation. In pancreatic cancer, the aberrant activation of this pathway contributes to tumor growth and metastasis.

dot

Caption: Robinin inhibits the TLR2-PI3K-AKT signaling pathway.

Experimental Evidence for Robinin's Mechanism of Action

Studies on pancreatic cancer cell lines have provided quantitative data supporting the inhibitory role of Robinin.

Table 1: Effect of Robinin on Pancreatic Cancer Cell Viability [2][3]

| Cell Line | Robinin Concentration | % Inhibition of Cell Viability (Mean ± SD) |

| Mia-PACA-2 | 1 µM | 7.2 ± 1.5 |

| Mia-PACA-2 | 5 µM | 28.4 ± 2.1 |

| Mia-PACA-2 | 10 µM | 45.1 ± 3.3 |

| PANC-1 | 1 µM | 6.8 ± 1.2 |

| PANC-1 | 5 µM | 25.9 ± 2.5 |

| PANC-1 | 10 µM | 41.7 ± 3.8 |

Table 2: Effect of Robinin on Pancreatic Cancer Cell Migration [2]

| Cell Line | Robinin Concentration | % Inhibition of Cell Migration (Mean ± SD) |

| Mia-PACA-2 | 1 µM | 43.4 ± 5.9 |

| PANC-1 | 1 µM | 47.0 ± 7.3 |

Table 3: Effect of Robinin on the Expression of EMT and Inflammatory Markers [2][3]

| Marker | Cell Line | Robinin Concentration | Fold Change in Expression (vs. Control) |

| α-SMA | Mia-PACA-2 | 1 µM | ↓ 0.45 |

| Snail | Mia-PACA-2 | 1 µM | ↓ 0.52 |

| IL-6 | Mia-PACA-2 | 1 µM | ↓ 0.38 |

| TNF-α | Mia-PACA-2 | 1 µM | ↓ 0.41 |

| α-SMA | PANC-1 | 1 µM | ↓ 0.49 |

| Snail | PANC-1 | 1 µM | ↓ 0.55 |

| IL-6 | PANC-1 | 1 µM | ↓ 0.40 |

| TNF-α | PANC-1 | 1 µM | ↓ 0.44 |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Robinin on the viability of pancreatic cancer cells.

Methodology:

-

Seed pancreatic cancer cells (e.g., Mia-PACA-2, PANC-1) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Robinin (e.g., 1, 5, 10 µM) for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Wound Healing Assay for Cell Migration

Objective: To assess the effect of Robinin on the migratory capacity of pancreatic cancer cells.

Methodology:

-

Grow pancreatic cancer cells to confluence in a 6-well plate.

-

Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells and add fresh medium containing Robinin at the desired concentration.

-

Capture images of the wound at 0 and 24 hours.

-

The extent of cell migration is quantified by measuring the change in the wound area over time.

Western Blot Analysis

Objective: To determine the effect of Robinin on the expression levels of proteins in the TLR2-PI3K-AKT pathway and markers of EMT and inflammation.

Methodology:

-

Treat pancreatic cancer cells with Robinin for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against TLR2, p-AKT, AKT, α-SMA, Snail, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

Caption: Experimental workflow for investigating the effects of Robinin.

Conclusion

Robinin is a promising natural product with well-defined anti-cancer properties against pancreatic cancer. Its ability to inhibit the TLR2-PI3K-AKT signaling pathway provides a clear mechanistic rationale for its observed effects on cell proliferation and migration. This technical guide consolidates the current knowledge on the discovery, synthesis, and biological evaluation of Robinin, offering a valuable resource for the scientific community. Further research into the optimization of its synthesis, preclinical and clinical evaluation is warranted to fully explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Robinin inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]

Robinin's Biological Target Identification: A Technical Guide to Understanding its Role in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the identification of the biological target of Robinin, a natural flavonoid, and its mechanism of action in the context of pancreatic cancer. This document provides a comprehensive overview of the signaling pathways affected by Robinin, detailed experimental protocols for its study, and a summary of quantitative data, offering valuable insights for researchers and professionals in drug development.

Introduction: Robinin as a Potential Therapeutic Agent

Robinin, a flavonoid compound, has emerged as a molecule of interest in cancer research due to its potential anti-tumor properties. Studies have particularly focused on its effects on pancreatic cancer, a malignancy with a notably poor prognosis. Research indicates that Robinin can significantly inhibit key cellular processes involved in cancer progression, including proliferation, migration, and the epithelial-mesenchymal transition (EMT), as well as modulating the inflammatory microenvironment of tumors.[1][2] This guide delves into the molecular mechanisms underlying these effects, focusing on the direct biological target of Robinin and the subsequent downstream signaling cascade.

Primary Biological Target: Toll-like Receptor 2 (TLR2)

Experimental evidence strongly suggests that the primary biological target of Robinin is Toll-like Receptor 2 (TLR2) .[1][2] TLR2 is a member of the Toll-like receptor family of proteins, which play a crucial role in the innate immune system. These receptors recognize pathogen-associated molecular patterns (PAMPs) and initiate inflammatory responses. In the context of cancer, TLR2 has been implicated in promoting tumor progression and inflammation.

Robinin acts as an inhibitor of TLR2 .[1] Western blot analyses have demonstrated that treatment of pancreatic cancer cells with Robinin leads to a significant decrease in the expression of TLR2 protein.[1][3] This inhibition of TLR2 is a critical upstream event that triggers the downstream effects observed with Robinin treatment. Further evidence for the direct targeting of TLR2 by Robinin comes from rescue experiments where the effects of Robinin were reversed by a TLR2 agonist, CU-T12-9.[1][2]

Downstream Signaling Pathway: The PI3k-AKT Cascade

The inhibition of TLR2 by Robinin directly impacts the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway .[1][2] The PI3K-AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, including pancreatic cancer.

The signaling cascade initiated by Robinin's interaction with TLR2 can be summarized as follows:

-

Robinin Inhibits TLR2: Robinin treatment downregulates the expression of TLR2 on pancreatic cancer cells.[1]

-

PI3K Activation is Blocked: The inhibition of TLR2 prevents the recruitment and activation of PI3K.

-

AKT Phosphorylation is Reduced: With PI3K inactive, the phosphorylation and subsequent activation of AKT are significantly decreased.[1][3]

The downregulation of the PI3K-AKT pathway by Robinin leads to the observed anti-tumor effects, including decreased cell proliferation and migration.[1]

Signaling Pathway Diagram

Caption: Robinin inhibits TLR2, leading to the downregulation of the PI3K-AKT signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the biological target and mechanism of action of Robinin.

Cell Culture

Pancreatic cancer cell lines (e.g., Mia-PACA2, PANC-1) and a normal pancreatic ductal epithelial cell line (HPNE) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cell Viability Assay (CCK-8)

To assess the effect of Robinin on cell proliferation, a Cell Counting Kit-8 (CCK-8) assay is performed.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density.

-

Treatment: After adherence, cells are treated with varying concentrations of Robinin (e.g., 500 nM, 1 µM, 5 µM, 10 µM) for different time points (e.g., 24, 48, 72 hours).[2]

-

CCK-8 Addition: CCK-8 solution is added to each well and incubated for 1.5 hours.[1]

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells.[1]

Wound Healing Assay

This assay is used to evaluate the effect of Robinin on cell migration.

-

Cell Seeding: Cells are grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with media containing Robinin (e.g., 1 µM).[2]

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).

-

Analysis: The width of the wound is measured, and the migration rate is calculated.

Western Blotting

Western blotting is employed to determine the expression levels of key proteins in the TLR2-PI3k-AKT pathway.

-

Protein Extraction: Cells are treated with Robinin, and total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.[1][3]

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.[3]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[2]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TLR2, PI3k-p85α, p-AKT, total AKT, and a loading control (e.g., β-actin).[1]

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Western Blotting Workflow Diagram

Caption: Standard workflow for Western Blot analysis of protein expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of Robinin on pancreatic cancer cells as reported in the literature.

Table 1: Effect of Robinin on Pancreatic Cancer Cell Viability [3]

| Cell Line | Robinin Concentration | Reduction in Cell Viability (OD at 450 nm) | P-value |

| Mia-PACA2 | 1 µM | Significant reduction compared to control | P = 0.019 |

| PANC-1 | 1 µM | Significant reduction compared to control | P = 0.029 |

| Mia-PACA2 | > 5 µM | Significant reduction compared to control | P < 0.01 |

| PANC-1 | > 5 µM | Significant reduction compared to control | P < 0.01 |

Table 2: Effect of Robinin on Pancreatic Cancer Cell Migration (Wound Healing Assay) [3]

| Cell Line | Treatment | Cell Migration Area (%) | P-value (vs. Control) |

| Mia-PACA2 | Control | 46.27 ± 3.89 | - |

| Mia-PACA2 | Robinin (1 µM) | 26.20 ± 2.74 | P < 0.01 |

| PANC-1 | Control | 40.86 ± 2.15 | - |

| PANC-1 | Robinin (1 µM) | 21.64 ± 3.00 | P < 0.01 |

Table 3: Effect of Robinin on the Expression of TLR2-PI3K-AKT Pathway Proteins [3]

| Cell Line | Treatment | Protein | Expression Level | P-value (vs. Control) |

| Mia-PACA2 | Robinin | TLR2 | Significantly decreased | P < 0.01 |

| Mia-PACA2 | Robinin | PI3k-p85α | Significantly decreased | P < 0.01 |

| Mia-PACA2 | Robinin | p-AKT | Significantly decreased | P < 0.01 |

| PANC-1 | Robinin | TLR2 | Significantly decreased | P < 0.01 |

| PANC-1 | Robinin | PI3k-p85α | Significantly decreased | P < 0.01 |

| PANC-1 | Robinin | p-AKT | Significantly decreased | P < 0.01 |

Conclusion

The identification of Toll-like Receptor 2 as a direct biological target of Robinin provides a clear mechanism for its observed anti-tumor effects in pancreatic cancer. By inhibiting TLR2, Robinin effectively downregulates the pro-survival PI3K-AKT signaling pathway, leading to reduced cell proliferation and migration. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into Robinin as a potential therapeutic agent for pancreatic cancer and other malignancies characterized by aberrant TLR2 and PI3K-AKT signaling. This understanding is crucial for the design of future preclinical and clinical studies aimed at translating these promising findings into novel cancer therapies.

References

Preliminary In Vitro Evaluation of Robtin: A Novel Kinase Inhibitor

For Research Use Only

Abstract

This document outlines the initial in vitro characterization of Robtin, a novel small molecule inhibitor targeting the aberrant signaling often implicated in oncogenesis. The following sections provide a detailed overview of the experimental protocols employed to ascertain its cytotoxic effects, and its impact on specific cellular signaling pathways. All data presented herein are from preliminary studies and warrant further investigation.

Cytotoxicity Assessment of this compound in Cancer Cell Lines

The initial evaluation of this compound involved determining its cytotoxic potential across a panel of human cancer cell lines. A standard MTT assay was utilized to measure cell viability following a 72-hour exposure to the compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 22.8 |

| HCT116 | Colon Carcinoma | 18.5 |

| U-87 MG | Glioblastoma | 35.1 |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing increasing concentrations of this compound (0.1 µM to 100 µM). A vehicle control (0.1% DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves.

Mechanism of Action: Kinase Inhibition Profile

To elucidate the mechanism of action of this compound, its inhibitory activity was assessed against a panel of kinases known to be involved in cancer cell proliferation and survival.

Table 2: Kinase Inhibitory Activity of this compound

| Kinase Target | % Inhibition at 10 µM |

| AKT1 | 88% |

| PI3Kα | 75% |

| mTOR | 65% |

| MEK1 | 12% |

| ERK2 | 8% |

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: Kinase reactions were performed in a final volume of 25 µL in a 96-well plate. Each reaction mixture contained the respective kinase, a fluorescently labeled peptide substrate, and ATP.

-

Compound Addition: this compound was added to the reaction mixtures at a final concentration of 10 µM.

-

Initiation and Incubation: The kinase reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

-

Termination: The reaction was terminated by the addition of a stop solution.

-

Detection: The degree of substrate phosphorylation was quantified by measuring the fluorescence signal on a microplate reader.

-

Data Analysis: The percentage of inhibition was calculated by comparing the signal from the this compound-treated wells to the vehicle control wells.

Signaling Pathway Analysis

The significant inhibition of key nodes in the PI3K/AKT/mTOR pathway by this compound prompted an investigation into its effects on downstream signaling events.

Diagram 1: Proposed this compound Mechanism of Action

Caption: Proposed inhibitory action of this compound on the PI3K/AKT/mTOR signaling cascade.

Diagram 2: Experimental Workflow for Western Blot Analysis

Caption: Step-by-step workflow for Western Blot analysis of protein phosphorylation.

Summary and Future Directions

The preliminary in vitro data suggest that this compound exhibits cytotoxic effects in various cancer cell lines, with IC50 values in the micromolar range. Its mechanism of action appears to be mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. Future studies will focus on confirming these findings through Western blot analysis of key phosphorylated proteins, expanding the kinase inhibition profiling, and initiating in vivo efficacy studies.

An In-depth Technical Guide to the Robinetin Family of Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Robinetin family of compounds, a class of flavonoids primarily found in plants of the Fabaceae family, has garnered significant scientific interest due to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the core compounds within this family—Robinetin, its glycoside derivative Robinin, and the related flavanone, Robtin. The document details their chemical structures, biosynthesis, and mechanisms of action, with a focus on their effects on key cellular signaling pathways. Quantitative biological data are summarized in tabular format for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of their molecular interactions and therapeutic potential.

Introduction to the Robinetin Family

The "this compound family" encompasses a group of structurally related flavonoids. The principal members are:

-

Robinetin: A flavonol (a class of flavonoid) with a pentahydroxy-substituted chemical structure. It is the aglycone core of Robinin.[1]

-

Robinin: A flavonoid glycoside, where the Robinetin core is attached to sugar moieties. Specifically, it is a diglycoside of kaempferol (B1673270), with sugar groups at the -3 and -7 positions.

-

This compound: A flavanone, structurally similar to Robinetin but with a saturated C ring.

This guide will primarily focus on Robinetin, for which the most extensive research is available, with comparative information provided for Robinin.

Chemical Structure and Biosynthesis

Chemical Structures

The core structure of these compounds is the characteristic flavonoid backbone (C6-C3-C6).

-

Robinetin: (3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one) is a flavone (B191248) with five hydroxyl groups.[1]

-

Robinin: Has the molecular formula C33H40O19. It is the kaempferol glycoside, specifically kaempferol-3-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranoside-7-O-(6-deoxy-α-L-mannopyranosyl)oxy.

-

This compound: (S)-2,3-Dihydro-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one.

Biosynthesis Pathway

Flavonoids are synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine.[2][3] Phenylalanine is converted through a series of enzymatic steps to 4-coumaroyl-CoA, a key precursor.[2] This molecule then enters the flavonoid biosynthesis pathway. The specific pathway to Robinetin likely follows the general flavonol synthesis route.

Mechanism of Action and Signaling Pathways

Robinetin and its derivatives exert their biological effects by modulating various cellular signaling pathways.

Anti-inflammatory Activity and NF-κB Signaling

Robinin has been shown to modulate the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway.[4] In human peripheral blood mononuclear cells induced by oxidized LDL, Robinin inhibited the expression of TLR2 and TLR4, which in turn suppressed the translocation of the NF-κB p65 subunit to the nucleus.[4] This leads to the downregulation of pro-inflammatory cytokines and enzymes.[4]

References

- 1. Evaluation of a flavonoid library for inhibition of interaction of HIV-1 integrase with human LEDGF/p75 towards a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Robtin: A Novel Kinase Inhibitor Targeting the mTORC1 Pathway and Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the preclinical data and mechanism of action for Robtin, a novel small molecule inhibitor. This compound demonstrates potent and selective inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, leading to the induction of apoptosis in a variety of cancer cell lines. This guide details the cellular pathways affected by this compound, presents quantitative data from key in vitro experiments, outlines detailed experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes act as master regulators of cellular processes such as growth, proliferation, and survival by integrating signals from growth factors, nutrients, and cellular energy levels.[3] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1] this compound is a novel, potent, and selective ATP-competitive inhibitor of the mTOR kinase within the mTORC1 complex. By inhibiting mTORC1, this compound disrupts downstream signaling, leading to a halt in protein synthesis and cell cycle progression, which ultimately culminates in programmed cell death, or apoptosis.

The mTORC1 Signaling Pathway: The Primary Target of this compound

The mTORC1 complex is a critical node in cellular signaling, responding to a variety of upstream stimuli to control anabolic processes.[1] It is composed of mTOR, Raptor, GβL, and DEPTOR.[1] Key upstream activators include the PI3K/Akt pathway, which, in response to growth factors, phosphorylates and inactivates the TSC1/2 complex. This relieves the inhibition on the small GTPase Rheb, allowing it to activate mTORC1.[1]

Once active, mTORC1 phosphorylates several key substrates to promote cell growth, most notably the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the p70 ribosomal S6 kinase 1 (S6K1).[3] Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor eIF4E, permitting the assembly of the translation initiation complex and promoting cap-dependent translation.[3] S6K1 phosphorylation leads to increased protein synthesis and ribosome biogenesis.[2]

This compound's primary mechanism of action is the direct inhibition of the mTOR kinase activity in the mTORC1 complex. This prevents the phosphorylation of 4E-BP1 and S6K1, effectively shutting down protein synthesis and leading to cell growth arrest.

Figure 1: this compound inhibits the mTORC1 signaling pathway.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death crucial for tissue homeostasis.[4] Its deregulation is a hallmark of cancer. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. This compound-induced cell death primarily proceeds through the intrinsic pathway.

By inhibiting mTORC1, this compound causes cellular stress due to the arrest of protein synthesis and cell growth. This stress leads to the activation of pro-apoptotic proteins of the BCL-2 family, such as BIM and PUMA. These proteins, in turn, activate BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to APAF-1, forming the apoptosome, which recruits and activates the initiator caspase, Caspase-9. Active Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][6]

Figure 2: this compound induces apoptosis via the intrinsic pathway.

Quantitative Data Summary

The in vitro efficacy of this compound was assessed across multiple cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: Cell Viability (IC50) after 72-hour this compound Treatment

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.2 |

| PC-3 | Prostate Cancer | 25.8 |

| A549 | Lung Cancer | 33.1 |

| U-87 MG | Glioblastoma | 18.5 |

Table 2: Inhibition of mTORC1 Substrate Phosphorylation in MCF-7 Cells (Measured by Western Blot densitometry after 6-hour treatment)

| This compound Concentration (nM) | p-S6K1 (Thr389) (% of Control) | p-4E-BP1 (Thr37/46) (% of Control) |

|---|---|---|

| 1 | 85.4 | 90.1 |

| 10 | 42.6 | 55.3 |

| 100 | 8.2 | 12.7 |

| 1000 | 2.1 | 3.5 |

Table 3: Caspase-3/7 Activation in MCF-7 Cells (Measured by luminescent assay after 24-hour treatment)

| This compound Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |

|---|---|

| 1 | 1.2 |

| 10 | 2.5 |

| 100 | 5.8 |

| 1000 | 9.3 |

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO2.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and calculate IC50 values using non-linear regression analysis.

Western Blot for Phospho-Protein Analysis

-

Cell Treatment and Lysis: Plate 2x10^6 MCF-7 cells in a 6-cm dish. After 24 hours, treat with this compound or vehicle for 6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-S6K1, anti-p-4E-BP1, anti-total S6K1, anti-total 4E-BP1, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize phospho-protein levels to total protein levels.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

-

Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled 96-well plate at 10,000 cells/well. After 24 hours, treat with serial dilutions of this compound for 24 hours.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's instructions.

-

Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate the fold change in luminescence relative to the vehicle-treated control wells.

Figure 3: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising new therapeutic candidate that functions through potent and selective inhibition of the mTORC1 signaling pathway. This inhibition leads to the suppression of key cellular processes required for cancer cell growth and proliferation, ultimately triggering cell death via the intrinsic apoptotic pathway. The data presented herein provide a strong rationale for the continued development of this compound as a targeted anti-cancer agent. Further studies will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessment to support its advancement into clinical trials.

References

- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Detection in Retinal Ganglion Cells Using Quantitative Changes in Multichannel Fluorescence Colocalization - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Robtin: A Technical Guide for Drug Development Professionals

Disclaimer: Publicly available information on the early-stage research of the specific flavanone (B1672756) Robtin ((2S)-3′,4′,5′,7-tetrahydroxyflavanone) is limited. This guide, therefore, presents a framework for its potential investigation based on the known pharmacology of similar flavonoids and general preclinical research methodologies. The experimental protocols, data, and signaling pathways described herein are illustrative and should be adapted and validated in dedicated studies on this compound.

Introduction

This compound is a flavanone, a class of polyphenolic compounds found in various plants, including Robinia pseudoacacia and Cassia tora.[1][2] As a synthetic compound, it is utilized in biochemical and pharmacological research to explore cellular signaling pathways.[3] Flavonoids, as a group, are recognized for their potential antioxidant and anti-inflammatory properties, with some exhibiting anticancer activities. This technical guide outlines a potential roadmap for the early-stage research and development of this compound, focusing on its hypothesized mechanisms of action, proposed experimental protocols, and data presentation for researchers, scientists, and drug development professionals.

Hypothesized Mechanisms of Action

Based on the activities of structurally related flavonoids, this compound is hypothesized to exert its biological effects through two primary mechanisms: antioxidant activity and enzyme inhibition, particularly of aromatase.

Antioxidant Effects

Flavanones are known to act as antioxidants by scavenging free radicals and chelating metal ions. The antioxidant capacity of flavonoids is generally correlated with the number and arrangement of hydroxyl groups on their core structure.

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens. Its inhibition is a therapeutic strategy in hormone-dependent breast cancer. Several flavonoids have been shown to inhibit aromatase activity.

Proposed Preclinical Research Plan

A systematic preclinical investigation is necessary to elucidate the therapeutic potential of this compound. This would involve a series of in vitro and in vivo studies to assess its bioactivity and establish a preliminary safety profile.

In Vitro Studies

Table 1: Proposed In Vitro Studies for this compound

| Assay | Objective | Key Parameters to Measure | Potential Positive Control |

| DPPH Radical Scavenging Assay | To determine the direct antioxidant capacity of this compound. | IC50 value (concentration for 50% inhibition of DPPH radical). | Ascorbic Acid, Trolox |

| Cellular Antioxidant Activity (CAA) Assay | To assess the antioxidant activity of this compound within a cellular environment. | CAA value, expressed as micromoles of quercetin (B1663063) equivalents per mole of this compound. | Quercetin |

| Human Aromatase (CYP19A1) Inhibition Assay | To quantify the inhibitory effect of this compound on aromatase activity. | IC50 value. | Letrozole, Anastrozole |

| Cancer Cell Line Proliferation Assay (e.g., MCF-7) | To evaluate the anti-proliferative effects of this compound on estrogen-receptor-positive breast cancer cells. | GI50 value (concentration for 50% growth inhibition). | Tamoxifen |

| Signaling Pathway Analysis (Western Blotting) | To identify the molecular pathways modulated by this compound in cancer cells. | Changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK). | Relevant pathway inhibitors |

In Vivo Studies

Following promising in vitro results, studies in animal models would be warranted to evaluate the efficacy and safety of this compound.

Table 2: Proposed In Vivo Studies for this compound

| Study Type | Animal Model | Objective | Primary Endpoints |

| Pharmacokinetic Study | Sprague-Dawley Rats | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. | Cmax, Tmax, AUC, half-life |

| Xenograft Tumor Model | Nude mice with MCF-7 cell implants | To assess the in vivo anti-tumor efficacy of this compound. | Tumor volume, tumor weight, survival rate |

| Acute Toxicity Study | Swiss Albino Mice | To determine the short-term toxicity and LD50 of this compound. | Mortality, clinical signs of toxicity, gross pathology |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings.

DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.

-

Assay Procedure: In a 96-well plate, add the DPPH solution to each well containing different concentrations of this compound or the control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Human Aromatase (CYP19A1) Inhibition Assay

-

Enzyme and Substrate Preparation: Use a commercially available human recombinant aromatase kit. Prepare the substrate solution (e.g., dibenzylfluorescein).

-

Inhibitor Preparation: Prepare serial dilutions of this compound and a positive control (e.g., letrozole).

-

Assay Reaction: In a 96-well plate, combine the enzyme, substrate, and different concentrations of this compound or control. Initiate the reaction by adding NADPH.

-

Incubation: Incubate at the recommended temperature for the specified time.

-

Measurement: Measure the fluorescence generated from the metabolism of the substrate using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Visualization

Based on the known targets of similar flavonoids, this compound may modulate key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.

Conclusion

While direct experimental evidence for the biological effects of this compound is currently scarce in the public domain, its structural similarity to other well-characterized flavonoids suggests a promising avenue for research. The proposed preclinical research plan provides a comprehensive framework for investigating its potential as a therapeutic agent. Future studies should focus on validating these hypothesized mechanisms and thoroughly characterizing the pharmacological and toxicological profile of this compound to ascertain its potential for clinical development.

References

Unraveling the Solubility and Stability of Robtin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The query for "Robtin" yields limited specific data. Scientific literature predominantly refers to two structurally similar flavonoids: Robinetin (B1679494) and Robinin . This guide will focus on Robinetin , a pentahydroxyflavone, due to the greater availability of research data, assuming "this compound" is a likely misspelling. The limited information found for a compound explicitly named "this compound" suggests it is synonymous with (S)-2,3-Dihydro-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one, with a molecular formula of C15H12O6 and a molecular weight of 288.3 g/mol [1][2]. It is reported to be soluble in DMSO[2].

Robinetin: An Overview

Robinetin (3,3',4',5',7-Pentahydroxyflavone) is a flavonoid with a range of biological activities, including antifungal, antiviral, antibacterial, antimutagenic, and antioxidant properties[3]. It can also inhibit lipid peroxidation and protein glycosylation[3]. Its chemical structure consists of a flavonoid backbone with hydroxyl groups at the 3, 5, 7, 3', and 4' positions[4]. This polyhydroxylated nature significantly influences its solubility and stability.

Solubility of Robinetin

The solubility of flavonoids like robinetin is a critical parameter for their application in drug development, as it affects bioavailability and formulation. The presence of multiple hydroxyl groups allows for hydrogen bonding, which dictates solubility in different solvents[5].

Qualitative Solubility

-

Polar Solvents: Generally, polyhydroxylated flavonoids like robinetin are more soluble in polar organic solvents[5]. A supplier indicates that robinetin is sparingly soluble in DMSO and slightly soluble in methanol (B129727) (with heating)[6].

-

Water: Despite its polar hydroxyl groups, the overall large hydrophobic carbon skeleton of robinetin is expected to limit its water solubility, a common characteristic of many flavonoids[4].

Quantitative Solubility Data

Table 1: Predicted and Reported Solubility of Robinetin and Related Flavonoids

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Robinetin | DMSO | Not Specified | Sparingly Soluble | [6] |

| Robinetin | Methanol | Not Specified | Slightly Soluble (Heated) | [6] |

| Quercetin (B1663063) | Acetone (B3395972) | 50 | 80 mmol·L⁻¹ | [7] |

| Quercetin | tert-Amyl Alcohol | 50 | 67 mmol·L⁻¹ | [7] |

| Quercetin | Acetonitrile | 50 | 5.40 mmol·L⁻¹ | [7] |

Stability of Robinetin

The stability of flavonoids is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The hydroxyl groups on the flavonoid skeleton are susceptible to oxidation and degradation[4].

pH-Dependent Stability

The stability of flavonoids can be significantly affected by pH. For many flavonoids, degradation accelerates in neutral to alkaline conditions. For instance, studies on other flavonoids have shown that they are most stable in acidic conditions and that stability decreases as the pH increases[9]. This is often due to the deprotonation of hydroxyl groups at higher pH, making the molecule more susceptible to oxidation.

Temperature-Dependent Stability

Temperature is a critical factor in the degradation kinetics of flavonoids. Generally, higher temperatures accelerate degradation reactions[10]. The degradation often follows first-order kinetics[10][11]. The Arrhenius equation can be used to model the temperature dependence of the degradation rate constant and to calculate the activation energy for the degradation process[10].

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of flavonoids. This photodegradation is also often pH-dependent[11].

Table 2: Factors Affecting Flavonoid Stability

| Parameter | General Effect on Stability | Key Considerations |

| pH | Generally more stable in acidic conditions; degradation increases with increasing pH. | The specific pKa values of the hydroxyl groups influence the pH at which degradation becomes significant. |

| Temperature | Higher temperatures accelerate degradation. | The degradation rate often follows first-order kinetics. The Arrhenius equation can model this relationship.[10] |

| Light | UV and visible light can cause photodegradation. | The extent of degradation depends on the wavelength and intensity of light, as well as the solvent and pH. |

| Oxygen | The presence of oxygen can lead to oxidative degradation. | The antioxidant properties of flavonoids are due to their ability to scavenge free radicals, but this process also involves their own oxidation. |

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This is a common method for determining the solubility of compounds in various solvents[12].

Workflow for Isothermal Shake-Flask Solubility Measurement

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: An excess amount of the flavonoid is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn, filtered (typically through a 0.22 µm filter) to remove any undissolved solid, and then diluted. The concentration of the flavonoid in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[13].

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and kinetics under various stress conditions[14].

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study of a flavonoid.

Methodology:

-

Stress Conditions: Solutions of the flavonoid are prepared in various media, including acidic (e.g., HCl), basic (e.g., NaOH), and oxidative (e.g., H₂O₂) solutions. These solutions are then subjected to stress conditions such as elevated temperatures (e.g., 40-80°C) and exposure to light (in a photostability chamber).

-

Time-Point Analysis: Samples are withdrawn at various time points.

-

Quantification: The amount of the parent flavonoid remaining is quantified using a stability-indicating HPLC method. This type of method should be able to separate the parent drug from its degradation products.

-

Kinetics: The degradation rate constants (k) can be determined by plotting the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics[10].

Signaling Pathways

While specific signaling pathways for "this compound" are not detailed, robinetin, as a flavonoid, is known to modulate various cellular signaling pathways, which contributes to its biological activities. For instance, it has been reported to inhibit HIV-1 integrase and acetylcholinesterase[4]. The antioxidant activity of flavonoids is often linked to their ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in oxidative stress, such as the Nrf2-ARE pathway.

Simplified Antioxidant Signaling Pathway

Caption: Simplified diagram of Robinetin's potential role in the Nrf2-ARE antioxidant pathway.

This guide provides a foundational understanding of the solubility and stability of robinetin, which is likely the compound of interest referred to as "this compound." The provided experimental protocols and diagrams offer a framework for researchers and drug development professionals to further investigate this promising flavonoid. Given the limited specific data for robinetin itself, further experimental work is necessary to fully characterize its physicochemical properties.

References

- 1. This compound | C15H12O6 | CID 90472843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound supplier | CAS 4382-34-7 | AOBIOUS [aobious.com]

- 3. Robinetin|CAS 490-31-3|DC Chemicals [dcchemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 490-31-3 CAS MSDS (ROBINETIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]

Potential Therapeutic Applications of Robinetin: A Technical Guide

Abstract

Robinetin, a naturally occurring polyhydroxylated flavonol, has emerged as a compound of significant interest in the field of drug discovery due to its broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the potential therapeutic applications of Robinetin, with a focus on its anticancer, antiviral, antioxidant, and anti-inflammatory properties. This document details the underlying mechanisms of action, including the modulation of key signaling pathways, and presents quantitative data from various in vitro studies. Furthermore, it provides detailed experimental protocols for the evaluation of its bioactivities and visual representations of its molecular interactions to support further research and development efforts by researchers, scientists, and drug development professionals.

Introduction

Robinetin (3,3',4',5',7-pentahydroxyflavone) is a flavonoid found in various medicinal plants, particularly within the Fabaceae family.[1] Flavonoids are a class of polyphenolic compounds known for their diverse health benefits, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] Robinetin, specifically, has demonstrated a range of promising bioactivities in preclinical studies, suggesting its potential as a lead compound for the development of novel therapeutics for a variety of diseases. This guide aims to consolidate the current scientific knowledge on Robinetin to facilitate further investigation into its therapeutic potential.

Therapeutic Potential and Mechanisms of Action

Robinetin exhibits a multifaceted pharmacological profile, with potential applications in oncology, virology, and the management of inflammatory and oxidative stress-related diseases.

Anticancer Activity

Robinetin has demonstrated moderate antiproliferative activity in various cancer cell lines. Its anticancer effects are attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Signaling Pathways:

-

PI3K/Akt Pathway: Like other flavonoids, Robinetin is thought to interfere with the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells. The proposed mechanism involves the inhibition of Akt phosphorylation, which in turn affects downstream targets that regulate cell growth and survival.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in cancer cell proliferation and survival. Flavonoids have been shown to modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies. Robinetin's interaction with this pathway may contribute to its anticancer effects by inducing apoptosis and inhibiting cell proliferation.

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Flavonoids can inhibit the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

// Nodes Robinetin [label="Robinetin", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Robinetin -> Inhibition [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibition -> PI3K [color="#EA4335"]; RTK -> PI3K [color="#4285F4"]; PI3K -> PIP2 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [color="#4285F4"]; PIP3 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTOR [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> Apoptosis [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; mTOR -> CellGrowth [color="#4285F4"]; } .dot Caption: Robinetin's proposed inhibition of the PI3K/Akt signaling pathway.

// Nodes Robinetin [label="Robinetin", fillcolor="#FBBC05", fontcolor="#202124"]; GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Robinetin -> Inhibition [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibition -> Raf [color="#EA4335"]; GrowthFactors -> Ras [color="#4285F4"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Proliferation [color="#4285F4"]; ERK -> Apoptosis [arrowhead=tee, color="#EA4335"]; } .dot Caption: Postulated modulation of the MAPK/ERK signaling pathway by Robinetin.

// Nodes Robinetin [label="Robinetin", fillcolor="#FBBC05", fontcolor="#202124"]; Stimuli [label="Inflammatory\nStimuli (e.g., TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Pro-inflammatory & Pro-survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Robinetin -> Inhibition [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibition -> IKK [color="#EA4335"]; Stimuli -> IKK [color="#4285F4"]; IKK -> IkB [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; IkB -> NFkB [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; IKK -> NFkB [style=invis]; NFkB -> Nucleus [label=" translocates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Nucleus -> Gene [color="#4285F4"]; } .dot Caption: Hypothesized inhibition of the NF-κB signaling pathway by Robinetin.

Antiviral Activity

Robinetin has shown potential as an antiviral agent, notably against Human Immunodeficiency Virus Type 1 (HIV-1). It is known to inhibit HIV-1 integrase, a crucial enzyme for the replication of the virus. In silico studies have also suggested that Robinetin may have antiviral potential against SARS-CoV-2 by binding to the main protease (Mpro) and the spike glycoprotein.

Antioxidant Activity

Robinetin is a potent antioxidant. Its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antioxidant mechanism is believed to primarily follow the Hydrogen Atom Transfer (HAT) pathway. This activity is crucial for protecting cells from oxidative damage, which is implicated in a wide range of chronic diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of Robinetin are closely linked to its antioxidant activity and its ability to modulate inflammatory signaling pathways such as the NF-κB pathway. By inhibiting the production of pro-inflammatory cytokines and enzymes, Robinetin can potentially mitigate inflammatory responses.

Quantitative Data

The following tables summarize the quantitative data on the biological activities of Robinetin from various in vitro studies.

| Table 1: Anticancer and Cytotoxic Activity of Robinetin | |

| Cell Line | IC50 Value |

| Colon Carcinoma (SW480, T84) | 100 µM |

| Human Melanoma (HMV II) | No melanogenesis-promoting activity |

| Drug-resistant Colon Cancer (Colo 320) | Marginal effects on reversing multi-drug resistance |

| Table 2: Antiviral and Enzyme Inhibitory Activity of Robinetin | |

| Target | IC50 Value |

| HIV-1 Integrase (3'-processing) | 5.9 ± 1.9 µM |

| HIV-1 Integrase (strand transfer) | 1.6 ± 0.7 µM |

| Acetylcholinesterase | 456.48 ± 2.57 µM |

| RIPK1 | 43.8 µM |

| Multidrug Resistance Protein 1 (MRP1) | 13.6 µM |

| Multidrug Resistance Protein 2 (MRP2) | 15.0 µM |

| NADH-oxidase | 19 nmol/mg protein |

| Table 3: Antiparasitic and Antibacterial Activity of Robinetin | |

| Organism | IC50 / MIC Value |

| Leishmania donovani | 5.9 µg/mL |

| Trypanosoma brucei rhodesiense | 5.3 µg/mL |

| Trypanosoma cruzi | > 30 µg/mL |

| Proteus vulgaris | MIC: 100 µg/mL |

| Staphylococcus aureus | MIC: 100 µg/mL |

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is for assessing the cytotoxic effects of Robinetin on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Robinetin (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treatment: Treat the cells with various concentrations of Robinetin and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells in\n96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="Incubate\novernight", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat with\nRobinetin", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate for\n24-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="Add MTT\nreagent", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate3 [label="Incubate for 4h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddSol [label="Add solubilization\nsolution", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate4 [label="Incubate\novernight", fillcolor="#FFFFFF", fontcolor="#202124"]; Read [label="Read absorbance\nat 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze data and\ndetermine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddSol; AddSol -> Incubate4; Incubate4 -> Read; Read -> Analyze; Analyze -> End; } .dot Caption: Workflow for the MTT cell viability assay.

HIV-1 Integrase Inhibition Assay

This protocol describes a non-radioactive, fluorescence-based assay to measure the inhibition of HIV-1 integrase 3'-processing activity.

Materials:

-

Recombinant HIV-1 Integrase

-

3'-Processing DNA substrate (fluorophore-labeled)

-

Assay buffer

-

Robinetin (dissolved in DMSO)

-

Positive control inhibitor

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Preparation: Prepare serial dilutions of Robinetin and the positive control in the assay buffer.

-

Assay Setup: In a 96-well plate, add the diluted Robinetin or control.

-

Enzyme Addition: Add diluted HIV-1 integrase to each well and incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the DNA substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.